Psoracorylifol C

Description

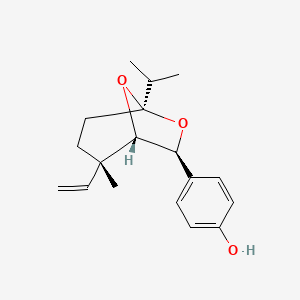

Structure

3D Structure

Properties

IUPAC Name |

4-[(1S,2S,5R,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-5-17(4)10-11-18(12(2)3)20-15(16(17)21-18)13-6-8-14(19)9-7-13/h5-9,12,15-16,19H,1,10-11H2,2-4H3/t15-,16+,17+,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUKUJAZQKFJAN-MLHJIOFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(C(O1)C(O2)C3=CC=C(C=C3)O)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@]12CC[C@@]([C@H](O1)[C@@H](O2)C3=CC=C(C=C3)O)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bioactivity Screening of Psoracorylifol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoracorylifol C is a natural product isolated from the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine.[1] Emerging research has identified this compound as one of five novel compounds from this plant with significant bioactivity, particularly against Helicobacter pylori.[1] This technical guide provides a comprehensive overview of the bioactivity screening of this compound, including detailed experimental protocols and data presentation for its anti-bacterial, antioxidant, anti-inflammatory, and anticancer activities. The information herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anti-Helicobacter pylori Activity

This compound, along with its structural analogs Psoracorylifols A, B, D, and E, has demonstrated noteworthy inhibitory activity against Helicobacter pylori.

Quantitative Data

| Compound | Bioactivity | Measurement | Value | Reference |

| Psoracorylifols A-E | Anti-Helicobacter pylori | Minimum Inhibitory Concentration (MIC) | 12.5-25 µg/mL | [1] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods for H. pylori.

Materials:

-

This compound

-

Helicobacter pylori strain (e.g., ATCC 43504)

-

Brucella broth supplemented with 10% fetal bovine serum (FBS)

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Resazurin sodium salt

-

Microplate reader

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in Brucella broth in a 96-well plate to achieve a concentration range of 0.5 to 256 µg/mL.

-

Bacterial Inoculum Preparation: Culture H. pylori on Columbia blood agar plates under microaerophilic conditions. Harvest the bacteria and suspend in Brucella broth to a density of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

-

Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 72 hours under microaerophilic conditions.

-

Determination of MIC: After incubation, add resazurin solution to each well and incubate for a further 4-6 hours. The MIC is the lowest concentration of this compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.

Antioxidant Activity Screening

While specific data for this compound is not yet available, compounds from Psoralea corylifolia are known to possess antioxidant properties. A common method to screen for this activity is the DPPH radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of ascorbic acid in methanol.

-

-

Assay:

-

In a 96-well plate, add various concentrations of this compound (e.g., 1-100 µg/mL).

-

Add the DPPH solution to each well.

-

Include a control (DPPH solution and methanol) and a positive control (ascorbic acid at various concentrations).

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Activity Screening

Compounds from Psoralea corylifolia have demonstrated anti-inflammatory effects. A common in vitro assay to screen for this activity is the inhibition of albumin denaturation assay.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

Materials:

-

This compound

-

Bovine serum albumin (BSA)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Diclofenac sodium (positive control)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing 1% aqueous solution of BSA and this compound at various concentrations (e.g., 10-500 µg/mL) in PBS.

-

Control: A control group is prepared with BSA and PBS without this compound. Diclofenac sodium is used as a positive control.

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.

-

Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value can then be determined.

Anticancer Activity Screening

Extracts and compounds from Psoralea corylifolia have shown cytotoxic effects against various cancer cell lines. The MTT assay is a widely used method to assess cell viability and screen for anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

This compound

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1-200 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is calculated as: % Viability = (A_sample / A_control) x 100 The IC50 value, the concentration that inhibits 50% of cell growth, can be determined.

Potential Signaling Pathways

While the specific molecular targets of this compound are still under investigation, the bioactivities of other compounds from Psoralea corylifolia suggest potential involvement of key signaling pathways. For instance, the anti-inflammatory and anticancer effects of compounds from this plant are often linked to the modulation of the NF-κB signaling pathway and the induction of apoptosis .

Hypothesized NF-κB Signaling Pathway Inhibition

Inflammatory stimuli can lead to the activation of the NF-κB pathway, resulting in the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting this pathway.

Hypothesized Apoptosis Induction Pathway

The anticancer activity of this compound may be mediated through the induction of apoptosis, or programmed cell death. This could involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Conclusion

This compound is a promising natural product with confirmed anti-Helicobacter pylori activity. This technical guide provides a framework for the comprehensive bioactivity screening of this compound, offering detailed protocols for assessing its anti-bacterial, antioxidant, anti-inflammatory, and anticancer potential. The provided workflows and hypothesized signaling pathways offer a roadmap for further investigation into the therapeutic applications of this compound. Further research is warranted to elucidate the precise mechanisms of action and to generate robust quantitative data for its diverse bioactivities.

References

Psoracorylifol C: Unraveling the Anti-Cancer Mechanism of Action - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoracorylifol C, a meroterpenoid isolated from the seeds of Psoralea corylifolia, has emerged as a compound of interest in oncological research. While extensive studies have elucidated the anti-cancer properties of various constituents of Psoralea corylifolia, such as psoralen and isopsoralen, the specific mechanisms underlying the bioactivity of this compound in cancer cells remain a nascent field of investigation. This technical guide synthesizes the currently available, albeit limited, information on this compound and provides a framework for future research by drawing parallels with the known anti-cancer activities of related compounds from the same plant source. The focus is on potential signaling pathways, and this document aims to serve as a foundational resource for researchers dedicated to exploring the therapeutic potential of this compound.

Introduction

Psoralea corylifolia L. (Fabaceae), commonly known as "Bu-gu-zhi" in traditional Chinese medicine, has a long history of use in treating a variety of ailments, including skin diseases, inflammation, and bone fractures.[1] Phytochemical analyses have revealed a rich diversity of bioactive compounds within its seeds, primarily coumarins, flavonoids, and meroterpenes.[2] Among these, compounds like psoralen and isopsoralen have been extensively studied for their cytotoxic and apoptotic effects on various cancer cell lines.[3][4]

This compound, a structurally distinct meroterpenoid, has been successfully synthesized, confirming its chemical structure and paving the way for biological evaluation.[5][6] While initial studies have highlighted its potent antimicrobial activity, particularly against Helicobacter pylori, its role as an anti-cancer agent is yet to be thoroughly investigated.[1][7] This guide aims to collate the sparse existing data and propose putative mechanisms of action based on the broader understanding of Psoralea corylifolia extracts and their major constituents.

Putative Mechanisms of Action in Cancer Cells

Direct experimental evidence detailing the mechanism of action of this compound in cancer cells is currently lacking in the scientific literature. However, based on the activities of other compounds isolated from Psoralea corylifolia, several key cellular processes are likely to be modulated by this compound. These include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Induction of Apoptosis

A hallmark of many anti-cancer agents is their ability to induce programmed cell death, or apoptosis. Extracts from Psoralea corylifolia and its isolated compounds, such as psoralen and isopsoralen, have been shown to induce apoptosis in various cancer cell lines.[3][4][8] This is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8]

It is plausible that this compound may exert its anti-cancer effects through a similar mechanism. Future investigations should focus on assessing the ability of this compound to induce apoptosis, potentially through the activation of caspases and modulation of the Bcl-2 family of proteins.

Cell Cycle Arrest

Inhibition of cancer cell proliferation is often achieved by inducing cell cycle arrest at specific checkpoints, preventing the cells from progressing through division. Psoralen, a major component of Psoralea corylifolia, has been demonstrated to induce cell cycle arrest in breast cancer cells.[9] The fruit extract of Psoralea corylifolia has also been shown to downregulate cyclin D1 and CDK4, key regulators of the G1 phase of the cell cycle, in colorectal cancer cells.[10]

Therefore, a potential mechanism of action for this compound could involve the disruption of the cancer cell cycle. Experiments such as flow cytometry analysis of propidium iodide-stained cells would be crucial to determine if this compound induces arrest at the G1/S or G2/M phase.

Modulation of Signaling Pathways

The aberrant signaling pathways that drive cancer cell proliferation, survival, and metastasis are prime targets for therapeutic intervention. Key pathways implicated in the anti-cancer effects of Psoralea corylifolia constituents include the PI3K/Akt/mTOR and MAPK pathways.

2.3.1. The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[11][12][13] Several natural products exert their anti-cancer effects by inhibiting this pathway. Given the established role of this pathway in cancer progression and as a target for other natural compounds, it represents a key area of investigation for this compound.

2.3.2. The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[14][15] The ERK, JNK, and p38 MAPK subfamilies are often dysregulated in cancer. Investigating the effect of this compound on the phosphorylation status of key MAPK proteins would provide valuable insights into its mechanism of action.

Proposed Experimental Workflows

To elucidate the mechanism of action of this compound in cancer cells, a systematic experimental approach is required. The following workflow outlines key experiments that would provide crucial data.

Figure 1. A proposed experimental workflow to investigate the anti-cancer mechanism of this compound.

Data Presentation (Hypothetical)

While no quantitative data for this compound is currently available, the following tables are presented as templates for organizing future experimental findings.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast | Data to be determined |

| HCT116 | Colon | Data to be determined |

| A549 | Lung | Data to be determined |

| PC-3 | Prostate | Data to be determined |

Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (Hypothetical Data)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | Data to be determined | Data to be determined | Data to be determined |

| This compound (X µM) | Data to be determined | Data to be determined | Data to be determined |

| This compound (Y µM) | Data to be determined | Data to be determined | Data to be determined |

Proposed Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways that may be modulated by this compound, based on the known mechanisms of related compounds.

Figure 2. Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

Figure 3. Potential modulation of the MAPK/ERK pathway by this compound.

Detailed Experimental Protocols

As there are no specific published studies on the anti-cancer mechanism of this compound, the following are generalized protocols for the key experiments proposed. These should be optimized for the specific cell lines and experimental conditions used.

MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, cleaved caspase-3, Cyclin D1, CDK4, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Conclusion and Future Directions

This compound represents an intriguing but underexplored component of Psoralea corylifolia with potential anti-cancer properties. While direct evidence of its mechanism of action is currently unavailable, the well-documented anti-cancer activities of other compounds from the same plant provide a strong rationale for its investigation. Future research should focus on systematically evaluating its cytotoxicity, its ability to induce apoptosis and cell cycle arrest, and its impact on key oncogenic signaling pathways such as PI3K/Akt/mTOR and MAPK. The experimental framework and hypothetical data presentation in this guide are intended to serve as a roadmap for researchers to unlock the therapeutic potential of this compound in the fight against cancer. The successful elucidation of its mechanism of action will be a critical step in its development as a potential novel anti-cancer agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Chemical Constituents and Bioactivities of Psoralea corylifolia Linn.: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Scalable asymmetric total syntheses of (+)-Psoracorylifol B and (+)-ent-Psoracorylifol C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. ijfmr.com [ijfmr.com]

- 9. Psoralen induced cell cycle arrest by modulating Wnt/β-catenin pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-cancer activity of Psoralea fructus through the downregulation of cyclin D1 and CDK4 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Antibacterial Studies of Psoracorylifol C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the preliminary antibacterial investigations into Psoracorylifol C, a flavonoid isolated from the seeds of Psoralea corylifolia. The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents, and natural products like this compound represent a promising avenue of research. This document synthesizes the available quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the proposed mechanisms and workflows to support further research and development in this area.

Quantitative Antibacterial Activity

The primary method for quantifying the antibacterial efficacy of this compound has been the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Below is a summary of the reported MIC values for this compound against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant human pathogen known for its resistance to multiple antibiotics.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| This compound | MRSA OM481 | 16[1][2] |

| This compound | MRSA OM584 | 16[1][2] |

Experimental Protocols

The following protocols are based on established methodologies for determining the antibacterial activity of natural compounds and are consistent with the procedures referenced in the preliminary studies of this compound and related compounds from Psoralea corylifolia.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.

1. Preparation of Bacterial Inoculum:

- A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.

- Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

- The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

- The bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

2. Preparation of this compound Dilutions:

- A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration.

- A series of twofold dilutions of the stock solution are then prepared in Mueller-Hinton Broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

- Each well of the microtiter plate containing the diluted this compound is inoculated with the prepared bacterial suspension.

- Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

- The microtiter plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

- After incubation, the plate is visually inspected for bacterial growth (turbidity).

- The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Visualizations: Workflows and Proposed Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for isolating this compound and the proposed mechanism of its antibacterial action.

Discussion and Future Directions

The preliminary data indicate that this compound possesses notable antibacterial activity against MRSA.[1][2] The proposed mechanism of action, shared with other prenylated flavonoids from Psoralea corylifolia, involves the disruption of the bacterial cell membrane.[4][5] This mechanism is advantageous as it can be less prone to the development of bacterial resistance compared to antibiotics that target specific enzymes.

Further research is warranted to expand upon these initial findings. Key areas for future investigation include:

-

Broad-spectrum activity: Testing this compound against a wider range of Gram-positive and Gram-negative bacteria to determine its full spectrum of activity.

-

Mechanism of action studies: Employing techniques such as scanning electron microscopy (SEM), membrane potential assays, and ATP leakage assays to further elucidate the precise mechanism of membrane disruption.

-

In vivo efficacy: Evaluating the antibacterial activity of this compound in animal models of infection to assess its therapeutic potential.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to identify key structural features required for its antibacterial activity and to potentially develop more potent derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Constituents of Psoralea corylifolia Fruits and Their Effects on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of Antimicrobial Ingredients in Psoralea corylifolia L. Seed and Related Mechanism against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. exploration-of-antimicrobial-ingredients-in-psoralea-corylifolia-l-seed-and-related-mechanism-against-methicillin-resistant-staphylococcus-aureus - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide on the Ethnobotanical Uses of Psoralea corylifolia Containing Psoracorylifol C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoralea corylifolia L., commonly known as Babchi or Bakuchi, is a plant with a rich history in traditional medicine, particularly in Ayurveda and Traditional Chinese Medicine.[1][2] Its seeds have been extensively used for centuries to treat a variety of ailments, most notably skin disorders. This technical guide provides a comprehensive overview of the ethnobotanical applications of Psoralea corylifolia, with a specific focus on the bioactive compound Psoracorylifol C. It aims to serve as a resource for researchers and professionals in drug development by summarizing traditional knowledge, presenting available quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.

Introduction

Psoralea corylifolia, a member of the Fabaceae family, is an annual herb found in tropical and subtropical regions of the world, including India and China.[3][4] It is highly valued in traditional medicine for its therapeutic properties, which are attributed to a diverse range of phytochemicals.[5][6] The seeds are the primary part of the plant used for medicinal purposes.[1][7][8] This guide will delve into the historical and modern applications of this plant, with a particular emphasis on the scientific evidence supporting its traditional uses and the role of its constituent, this compound.

Ethnobotanical Uses of Psoralea corylifolia

The traditional uses of Psoralea corylifolia are extensive and well-documented in various systems of medicine.

Dermatological Applications

The most prominent ethnobotanical use of Psoralea corylifolia is in the treatment of skin diseases.[7][9] It is traditionally used to manage conditions such as:

-

Leucoderma (Vitiligo): The seeds are renowned for their ability to stimulate melanin production in depigmented skin.[8]

-

Psoriasis: It is used to alleviate the symptoms of psoriasis, an inflammatory skin condition.[4][9]

-

Leprosy: Traditional remedies utilize the plant in managing leprosy.[4][5][9]

-

Eczema and Dermatitis: The anti-inflammatory properties of the plant are harnessed to treat eczema and other forms of dermatitis.[5][10]

-

Alopecia: It is also employed in the treatment of hair loss.[5]

Other Traditional Uses

Beyond skin ailments, various parts of Psoralea corylifolia are used for a multitude of other conditions:

-

Anti-inflammatory: The plant is used to reduce inflammation.[5]

-

Antimicrobial: It has been traditionally used against bacterial and fungal infections.[5]

-

Cardiovascular Health: It is considered to have cardiotonic and vasodilator properties.[5]

-

Digestive Health: The leaves are used to treat diarrhea, while the fruits are considered to have a laxative effect.[5][7] The seed powder is used to improve appetite and manage constipation.[10]

-

Respiratory Ailments: It is used in the treatment of cough.[5]

-

Reproductive Health: The plant is used in combination with other herbs to treat reproductive diseases.[5] In women, the seed extract is used to soothe symptoms of abnormal uterine bleeding and menstrual disorders.[10]

-

Dental Health: The root has been found to be effective in treating dental caries.[5][7]

-

Antitumor Activity: Traditional medicine recognizes its potential in cancer treatment.[5]

This compound and Other Bioactive Compounds

Psoralea corylifolia contains a rich array of phytochemicals, including coumarins, flavonoids, and meroterpenes, which are responsible for its medicinal properties.[2][5] While psoralen and isopsoralen are among the most well-known constituents, this guide will focus on this compound, a lesser-known but potentially significant compound. Other important bioactive compounds include bakuchiol, psoralidin, bavachinin, and bakuchalcone.[7]

Quantitative Data on Ethnobotanical Uses

While traditional knowledge is vast, quantitative data from ethnobotanical surveys can provide valuable insights into the prevalence and consensus of specific uses. The following table summarizes the primary traditional applications of Psoralea corylifolia.

| Ailment Category | Specific Use | Plant Part Used | Traditional System |

| Dermatological | Leucoderma/Vitiligo | Seeds | Ayurveda, Unani[4][8] |

| Psoriasis | Seeds | Ayurveda, Unani[4][9] | |

| Leprosy | Seeds | Ayurveda, Unani[4][5][9] | |

| Eczema/Dermatitis | Seeds | Ayurveda[5] | |

| Alopecia | Plant | Ayurveda[5] | |

| Inflammatory | General Inflammation | Plant | Traditional Medicine[5] |

| Infectious Diseases | Bacterial Infections | Plant | Traditional Medicine[5] |

| Fungal Infections | Plant | Traditional Medicine[5] | |

| Cardiovascular | Cardiotonic | Plant | Traditional Medicine[5] |

| Vasodilator | Plant | Traditional Medicine[5] | |

| Gastrointestinal | Diarrhea | Leaves | Traditional Medicine[5][7] |

| Laxative | Fruits | Traditional Medicine[5][7] | |

| Constipation | Seeds | Ayurveda[10] | |

| Respiratory | Cough | Plant | Ayurveda[5] |

| Reproductive | Gynecological Bleeding | Plant | Unani[4] |

| Menstrual Disorders | Seeds | Ayurveda[10] | |

| Oral Health | Dental Caries | Root | Traditional Medicine[5][7] |

| Oncology | Antitumor | Plant | Traditional Medicine[5] |

Experimental Protocols

To facilitate further research, this section outlines a general methodology for the extraction and analysis of bioactive compounds from Psoralea corylifolia, which can be adapted for the specific isolation of this compound.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for extracting and isolating bioactive compounds from Psoralea corylifolia seeds.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodologies

5.2.1. Plant Material Collection and Preparation:

-

Collect mature seeds of Psoralea corylifolia.

-

Air-dry the seeds in the shade to a constant weight.

-

Grind the dried seeds into a coarse powder using a mechanical grinder.

5.2.2. Solvent Extraction:

-

Macerate the powdered seeds with a suitable solvent (e.g., 95% ethanol) at room temperature for a specified period (e.g., 72 hours) with occasional shaking.

-

Repeat the extraction process multiple times (e.g., three times) to ensure maximum yield.

-

Filter the combined extracts through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

5.2.3. Fractionation and Isolation:

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol mixtures).

-

Collect fractions of a specific volume and monitor them using Thin Layer Chromatography (TLC).

-

Pool fractions with similar TLC profiles.

-

Subject the targeted fractions to further purification using preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

5.2.4. Structure Elucidation:

-

Determine the structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.

Signaling Pathways

The therapeutic effects of Psoralea corylifolia extracts and their constituents are mediated through various signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of compounds from this plant.

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

Psoralea corylifolia holds significant potential for modern drug discovery, building upon its rich history in traditional medicine. The diverse range of ethnobotanical uses, particularly in dermatology, provides a strong foundation for further scientific investigation. This compound, along with other bioactive compounds from this plant, warrants in-depth research to elucidate its mechanisms of action and therapeutic potential. The protocols and pathways outlined in this guide are intended to serve as a starting point for researchers and scientists dedicated to exploring the pharmacological treasures of Psoralea corylifolia. Further research, including rigorous clinical trials, is essential to validate its traditional uses and develop new therapeutic agents.[2] It is also important to note that while traditionally used, there are reports of potential hepatotoxicity associated with Psoralea corylifolia supplements, highlighting the need for careful dose-controlled studies.[11]

References

- 1. everayu.com [everayu.com]

- 2. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ispgr.in [ispgr.in]

- 4. botanyjournals.com [botanyjournals.com]

- 5. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A review of Psoralea corylifolia L.: a valuable plant with profound biological significance [frontiersin.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Babchi (Bakuchi) Benefits for Healthy Skin | Forest Essentials [forestessentialsindia.com]

- 9. Psoralea Corylifolia: Significance and symbolism [wisdomlib.org]

- 10. pharmeasy.in [pharmeasy.in]

- 11. Cullen corylifolium - Wikipedia [en.wikipedia.org]

In Silico Prediction of Molecular Targets for Psoracorylifol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico prediction of molecular targets for Psoracorylifol C, a prominent meroterpenoid isolated from the medicinal plant Psoralea corylifolia. While direct computational studies on this compound are limited, this document synthesizes findings from related compounds from the same plant and outlines the methodologies used to predict their molecular interactions and potential therapeutic effects. This guide serves as a valuable resource for researchers engaged in natural product-based drug discovery and computational pharmacology.

Introduction to this compound and In Silico Target Prediction

Psoralea corylifolia L. (Fabaceae), commonly known as "Bu Gu Zhi" in traditional Chinese medicine, is a rich source of bioactive compounds, including coumarins, flavonoids, and meroterpenoids. This compound is one such meroterpenoid that has garnered interest for its potential pharmacological activities. In silico methods, such as molecular docking and network pharmacology, are instrumental in the early stages of drug discovery for identifying and validating the molecular targets of natural products.[1] These computational approaches accelerate the research process by predicting the binding of small molecules to protein targets, thereby elucidating their mechanism of action and potential therapeutic applications.[2]

Predicted Molecular Targets and Pharmacological Actions

While specific in silico studies on this compound are not extensively available, research on other constituents of Psoralea corylifolia provides insights into the potential targets and pathways that this compound might modulate. These studies have primarily focused on anticancer, anti-inflammatory, and anti-osteoporotic activities.

Anticancer Targets

Constituents of Psoralea corylifolia have been investigated for their potential to target key proteins involved in cancer progression. Network pharmacology studies have identified several core genes and pathways. For instance, psoralen, another compound from the plant, has been shown to target PIK3CA, PIK3CB, PIK3CG, and JAK2 in glioma, leading to the inhibition of cell proliferation and migration.[1]

Signal Transducer and Activator of Transcription 3 (STAT3) has been identified as a key therapeutic target in various cancers.[3] Its constitutive activation is linked to tumor growth and chemoresistance.[4] Computational studies on other natural compounds suggest that the SH2 domain of STAT3 is a viable binding site for small molecule inhibitors.[5][6] Given the structural similarities among phytochemicals from the same plant, STAT3 presents a plausible, yet unconfirmed, target for this compound.

dot

Caption: Predicted inhibition of the STAT3 signaling pathway by this compound.

Anti-inflammatory Targets

Chronic inflammation is a hallmark of various diseases, and targeting inflammatory pathways is a key therapeutic strategy. Compounds from Psoralea corylifolia have been computationally screened for their anti-inflammatory potential.

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[7] Molecular docking studies have shown that various phytochemicals can bind to the ligand-binding domain of PPARγ, suggesting their potential as modulators of this receptor.[8][9] This makes PPARγ a high-priority candidate target for this compound.

Aryl Hydrocarbon Receptor (AhR) is another ligand-activated transcription factor involved in modulating immune responses and inflammation.[10] Computational drug discovery approaches have been employed to identify novel AhR modulators for conditions like psoriasis.[11]

dot

Caption: Predicted activation of the PPARγ signaling pathway by this compound.

Quantitative Data from In Silico Studies

The following table summarizes representative quantitative data from molecular docking studies on compounds from Psoralea corylifolia against relevant protein targets. This data can be used as a reference for potential studies on this compound.

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |

| Neobavaisoflavone | PDE4B | - | -8.838 | [12] |

| Bavachinin | PDE4B | - | - | [12] |

| Bavachalcone | PDE4B | - | - | [12] |

| Apremilast (control) | PDE4B | - | -8.008 | [12] |

| Ursolic Acid | STAT3 | - | -8.1 | [3] |

| Ursolic Acid | RELA | - | -8.1 | [3] |

| Ursolic Acid | NFKB1 | - | -7.3 | [3] |

| Psoralen | PI3K | - | - | [1] |

| Psoralen | JAK2 | - | - | [1] |

Methodologies for In Silico Prediction

A typical workflow for the in silico prediction of molecular targets for a natural product like this compound involves several key steps.

dot

Caption: A generalized workflow for in silico target prediction of natural products.

Compound and Target Preparation

-

Ligand Preparation: The 3D structure of this compound is obtained from databases like PubChem. The structure is then optimized for docking by adding hydrogen atoms, assigning partial charges, and minimizing its energy.

-

Protein Target Preparation: The crystal structures of potential protein targets are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Protocol:

-

Define the binding site (active site) on the target protein.

-

Use a docking algorithm (e.g., AutoDock Vina, Glide) to generate multiple binding poses of the ligand within the active site.

-

Score the poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Network Pharmacology

Network pharmacology is used to understand the complex interactions between drugs, targets, and diseases.

-

Protocol:

-

Identify potential targets of the compound using databases like SwissTargetPrediction or by literature review.

-

Retrieve disease-related genes from databases such as GeneCards and OMIM.

-

Construct a compound-target-disease network using software like Cytoscape.

-

Analyze the network topology to identify key hub genes and pathways.

-

Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to understand the biological functions and signaling pathways involved.[13]

-

Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex.

-

Protocol:

-

The docked complex is placed in a simulated physiological environment (e.g., a water box with ions).

-

The system's energy is minimized.

-

The simulation is run for a specific time (e.g., 100 ns), calculating the forces and movements of each atom.

-

Analyze the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), and key interactions.

-

Conclusion and Future Directions

While direct in silico studies on this compound are currently lacking, the computational analysis of other structurally related compounds from Psoralea corylifolia suggests that it may target key proteins involved in cancer and inflammation, such as STAT3 and PPARγ. The methodologies outlined in this guide provide a robust framework for future research to specifically elucidate the molecular targets of this compound. Further computational studies, followed by experimental validation, are necessary to confirm these predicted interactions and to fully uncover the therapeutic potential of this promising natural product.

References

- 1. The In Vitro Effect of Psoralen on Glioma Based on Network Pharmacology and Potential Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational profiling of anti-inflammatory phytochemicals targeting 5-LOX and COX-2 pathways: PASS prediction, molecular docking and ADMET analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. jppipa.unram.ac.id [jppipa.unram.ac.id]

- 5. Discovery of novel STAT3 small molecule inhibitors via in silico site-directed fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In silico simulations of STAT1 and STAT3 inhibitors predict SH2 domain cross-binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] In silico molecular docking studies of some phytochemicals against peroxisome-proliferator activated receptor gamma (PPAR-γ) | Semantic Scholar [semanticscholar.org]

- 9. Molecular docking analysis of PARγ with compounds from Ocimum tenuiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational discovery of novel aryl hydrocarbon receptor modulators for psoriasis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academicstrive.com [academicstrive.com]

- 13. Network Pharmacology and Molecular Docking–Based Investigation: Prunus mume Against Colorectal Cancer via Silencing RelA Expression - PMC [pmc.ncbi.nlm.nih.gov]

Psoracorylifol C and its Analogues from Psoralea corylifolia: A Technical Guide for Researchers

An In-depth Review of the Isolation, Biological Activity, and Mechanisms of Action of a Promising Class of Meroterpenes

This technical guide provides a comprehensive overview of Psoracorylifol C and its analogues, a group of meroterpenoid compounds isolated from the seeds of Psoralea corylifolia L. (Fabaceae). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products. It consolidates available data on their biological activities, outlines detailed experimental protocols, and visualizes key signaling pathways.

Introduction

Psoralea corylifolia, commonly known as "Bu Gu Zhi" in traditional Chinese medicine, has a long history of use for treating various ailments, including skin diseases, inflammatory conditions, and cancer.[1][2][3][4] Phytochemical investigations have revealed a rich diversity of secondary metabolites, with coumarins, flavonoids, and meroterpenes being the major constituents.[3][4] Among the meroterpenes, this compound and its analogues (A, B, D, E, F, and G) have emerged as compounds of significant interest due to their potent biological activities. This guide focuses on the current scientific understanding of these specific molecules.

Chemical Structures

This compound and its analogues are a series of structurally related meroterpenes. The core chemical structures are presented below.

(Note: Chemical structure diagrams would be inserted here in a full whitepaper)

Isolation and Purification

General Experimental Protocol for Isolation

Objective: To isolate this compound and its analogues from the dried seeds of Psoralea corylifolia.

Materials:

-

Dried seeds of Psoralea corylifolia

-

Organic solvents: n-hexane, ethyl acetate, methanol, ethanol

-

Silica gel (for column chromatography)

-

Sephadex LH-20 (for size-exclusion chromatography)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

The dried seeds of Psoralea corylifolia are ground into a coarse powder.

-

The powdered material is extracted sequentially with solvents of increasing polarity, typically starting with n-hexane to remove nonpolar constituents, followed by ethyl acetate and then methanol or ethanol to extract compounds of medium and high polarity.[5][6] Maceration, Soxhlet extraction, or ultrasonic-assisted extraction can be employed.

-

-

Fractionation:

-

The crude extracts are concentrated under reduced pressure.

-

The ethyl acetate and methanol/ethanol extracts, which are likely to contain the meroterpenes, are subjected to column chromatography on silica gel.

-

A gradient elution system is used, starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

-

Purification:

-

Fractions containing compounds with similar TLC profiles are pooled and further purified using a combination of chromatographic techniques.

-

Size-exclusion chromatography on Sephadex LH-20 is often used to separate compounds based on their molecular size.

-

Final purification is typically achieved by semi-preparative or preparative HPLC on a C18 column to yield the pure this compound and its individual analogues.[7][8]

-

-

Structure Elucidation:

-

The structures of the isolated compounds are elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

Caption: General workflow for the isolation and purification of this compound and its analogues.

Biological Activities and Quantitative Data

This compound and its analogues have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The available quantitative data for these activities are summarized below.

Anti-Helicobacter pylori Activity

Psoracorylifols A, B, C, D, and E have shown significant inhibitory activity against Helicobacter pylori, a bacterium implicated in various gastric diseases, including peptic ulcers and gastric cancer.

| Compound | Strain | MIC (µg/mL) | Reference |

| Psoracorylifol A | H. pylori (SS1 and ATCC 43504) | 12.5 - 25 | [9] |

| Psoracorylifol B | H. pylori (SS1 and ATCC 43504) | 12.5 - 25 | [9] |

| This compound | H. pylori (SS1 and ATCC 43504) | 12.5 - 25 | [9] |

| Psoracorylifol D | H. pylori (SS1 and ATCC 43504) | 12.5 - 25 | [9] |

| Psoracorylifol E | H. pylori (SS1 and ATCC 43504) | 12.5 - 25 | [9] |

Table 1: Minimum Inhibitory Concentrations (MICs) of Psoracorylifols A-E against Helicobacter pylori

Anti-inflammatory Activity

While quantitative data for this compound is not available, its analogue, Psoracorylifol F, has demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Psoracorylifol F | RAW 264.7 | NO Production Inhibition | 7.71 | |

| Analogue 2 | RAW 264.7 | NO Production Inhibition | 27.63 | |

| Analogue 3 | RAW 264.7 | NO Production Inhibition | 15.84 |

Table 2: Anti-inflammatory Activity of Psoracorylifol F and Related Meroterpenes

Anticancer Activity

Specific anticancer activity data for this compound and its direct analogues is limited in publicly available literature. However, structurally related furanocoumarins isolated from Psoralea corylifolia, psoralen and isopsoralen, have been shown to possess cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Psoralen | KB (human oral cancer) | 88.1 | [10][11][12] |

| KBv200 (multidrug-resistant) | 86.6 | [10][11][12] | |

| K562 (human leukemia) | 24.4 | [10][11][12] | |

| K562/ADM (multidrug-resistant) | 62.6 | [10][11][12] | |

| Isopsoralen | KB | 61.9 | [10][11][12] |

| KBv200 | 49.4 | [10][11][12] | |

| K562 | 49.6 | [10][11][12] | |

| K562/ADM | 72.0 | [10][11][12] |

Table 3: Anticancer Activity of Psoralen and Isopsoralen from Psoralea corylifolia [10][11][12]

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of this compound and its analogues are still under investigation. However, studies on related compounds from Psoralea corylifolia and the crude extract provide insights into the potential signaling pathways involved in their anti-inflammatory and anticancer effects.

Anti-inflammatory Mechanism: Inhibition of the NF-κB and MAPK Pathways

The anti-inflammatory effects of compounds from Psoralea corylifolia are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][14] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

Caption: Postulated anti-inflammatory mechanism of this compound analogues via inhibition of NF-κB and MAPK signaling.

Anticancer Mechanism: Induction of Apoptosis via the Mitochondrial Pathway

The anticancer activity of extracts from Psoralea corylifolia and its constituent psoralens has been linked to the induction of apoptosis, or programmed cell death.[10][11][12] The intrinsic or mitochondrial pathway of apoptosis is a key mechanism.

Caption: Proposed mechanism of apoptosis induction by this compound analogues via the mitochondrial pathway.

Experimental Protocols for Biological Assays

Detailed protocols for the biological evaluation of this compound and its analogues are not extensively published. However, standard assays can be adapted to assess their activities.

Anti-Helicobacter pylori Activity Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and its analogues against H. pylori.

Materials:

-

H. pylori strains (e.g., ATCC 43504)

-

Brucella broth supplemented with fetal bovine serum

-

96-well microtiter plates

-

Test compounds (this compound and analogues) dissolved in DMSO

-

Positive control (e.g., amoxicillin, clarithromycin)

-

Negative control (broth with DMSO)

Procedure:

-

H. pylori is cultured in Brucella broth under microaerophilic conditions.

-

Serial twofold dilutions of the test compounds are prepared in the broth in a 96-well plate.

-

The bacterial suspension is adjusted to a specific turbidity (e.g., 0.5 McFarland standard) and added to each well.

-

The plate is incubated under microaerophilic conditions at 37°C for 72 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To assess the ability of this compound and its analogues to inhibit NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess reagent

Procedure:

-

RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

-

LPS (e.g., 1 µg/mL) is added to the wells (except for the negative control) to induce NO production.

-

After 24 hours of incubation, the cell supernatant is collected.

-

The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent, and the absorbance is read on a microplate reader.

-

The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.

Anticancer Activity Assay (MTT Assay)

Objective: To evaluate the cytotoxicity of this compound and its analogues against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Appropriate cell culture medium with 10% FBS

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cancer cells are seeded in a 96-well plate and incubated overnight.

-

The cells are treated with various concentrations of the test compounds for 48-72 hours.

-

MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing viable cells to convert MTT into formazan crystals.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if the cytotoxic effect of this compound and its analogues is due to the induction of apoptosis.

Materials:

-

Cancer cell lines

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cells are treated with the test compounds at their approximate IC50 concentrations for a specified time (e.g., 24 or 48 hours).

-

Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

This compound and its analogues from Psoralea corylifolia represent a class of meroterpenes with promising therapeutic potential, particularly as antimicrobial and anti-inflammatory agents. While preliminary data are encouraging, further research is needed to fully elucidate their pharmacological profile.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of all isolated Psoracorylifol analogues against a wider range of bacterial strains, cancer cell lines, and in various models of inflammation to identify the most potent compounds and their selectivity.

-

Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways modulated by this compound and its analogues to understand their mechanisms of action at a molecular level.

-

In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and toxicological profile of the most promising analogues in animal models to determine their potential for clinical development.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing novel analogues of this compound to explore the structure-activity relationships and optimize their potency and pharmacokinetic properties.

The information compiled in this technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound and its analogues.

References

- 1. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of Psoralea corylifolia L.: a valuable plant with profound biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparative isolation and purification of psoralen and isopsoralen from Psoralea corylifolia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Physicochemical Properties of Psoracorylifol C: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoracorylifol C is a natural compound isolated from the seeds of Psoralea corylifolia L., a plant with a long history of use in traditional medicine. This document provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, it explores the potential biological signaling pathways modulated by this compound, offering insights for its application in drug discovery and development.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₄O₃ | [1] |

| Molecular Weight | 288.4 g/mol | [2] |

| Melting Point | Not available. See Experimental Protocol 1. | |

| Boiling Point | Not available. See Experimental Protocol 2. | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | |

| pKa | Not available. See Experimental Protocol 3. |

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method using a digital melting point apparatus.[3][4][5][6][7]

Apparatus and Materials:

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

This compound, purified solid

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: If the melting point is unknown, perform a rapid heating (10-20 °C/min) to determine an approximate range.

-

Accurate Melting Point Determination: For an accurate measurement, use a fresh sample and set the apparatus to heat rapidly to a temperature about 10-15 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.

-

Replicate Measurements: Perform the measurement in triplicate to ensure accuracy and report the average melting point range.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For a small sample of a non-volatile compound like this compound, the Thiele tube method is suitable.[8]

Apparatus and Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

This compound, purified liquid or dissolved in a high-boiling solvent

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of liquid this compound into a small test tube.

-

Capillary Inversion: Place a capillary tube, with the sealed end uppermost, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Suspend the assembly in a Thile tube filled with mineral oil, ensuring the heat is applied to the side arm of the Thiele tube to allow for even heat distribution.

-

Observation: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Recording Boiling Point: Once a steady stream of bubbles is observed, remove the heat source. The bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

-

Pressure Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Determination of pKa by UV-Vis Spectrophotometry

Principle: The acid dissociation constant (pKa) can be determined for compounds with a chromophore whose absorbance spectrum changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the acidic and basic forms of the compound can be calculated, allowing for the determination of the pKa.[9][10][11][12][13]

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

pH meter

-

96-well microplate reader (optional, for higher throughput)

-

Quartz cuvettes or UV-transparent microplates

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate buffers covering a range from acidic to basic)

-

Micropipettes

Procedure:

-

Preparation of Solutions: Prepare a series of buffer solutions with precisely known pH values. Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent.

-

Spectral Scans: In separate cuvettes or wells, add a small, constant volume of the this compound stock solution to each buffer solution, ensuring the final concentration of the organic solvent is low (e.g., <1%). Record the full UV-Vis spectrum (e.g., 200-400 nm) for each pH.

-

Wavelength Selection: Identify the wavelength(s) at which the absorbance difference between the fully protonated (acidic) and fully deprotonated (basic) forms of this compound is maximal.

-

Absorbance Measurements: Measure the absorbance of this compound in each buffer solution at the selected wavelength(s).

-

Data Analysis: Plot absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used: pH = pKa + log ([A⁻]/[HA]) where [A⁻] is the concentration of the basic form and [HA] is the concentration of the acidic form. The ratio of [A⁻]/[HA] can be calculated from the absorbance values.

Biological Activity and Signaling Pathways

This compound, as a constituent of Psoralea corylifolia, is presumed to contribute to the plant's known anti-inflammatory and potential anticancer properties. While direct studies on this compound are limited, the activities of other compounds from the same plant suggest a likely involvement in key inflammatory signaling pathways.

Anti-inflammatory Signaling Pathway

Chronic inflammation is often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting these pathways.

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for Characterization and Analysis

A typical workflow for the isolation, characterization, and analysis of this compound from its natural source involves several key steps, as outlined in the diagram below.

Caption: General workflow for this compound analysis.

Conclusion

This compound presents an interesting scaffold for further investigation in drug development, particularly in the area of anti-inflammatory therapeutics. This guide provides the foundational physicochemical information and detailed experimental protocols necessary for researchers to pursue further studies. The elucidation of its precise biological mechanisms of action, particularly its interaction with the NF-κB and PI3K/Akt signaling pathways, will be crucial in unlocking its full therapeutic potential.

References

- 1. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Psoracorylifol C using HPLC-UV

**Abstract

This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Psoracorylifol C, a natural compound isolated from Psoralea corylifolia. Due to the current lack of a standardized, validated HPLC-UV method specifically for this compound in publicly available literature, this document provides a comprehensive, generalized protocol. This protocol is adapted from established methods for the analysis of other coumarin and flavonoid constituents from Psoralea corylifolia. The provided methodologies for sample preparation, chromatographic separation, and quantification serve as a robust starting point for method development and validation in a research or quality control setting. All quantitative data presented herein is exemplary and intended for illustrative purposes; actual validation parameters must be determined experimentally.

Introduction

This compound is a coumarin derivative found in the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine.[1][2] The various chemical constituents of Psoralea corylifolia, including coumarins, flavonoids, and meroterpenes, are of significant interest to researchers for their potential pharmacological activities.[1] Accurate and precise quantification of these individual components is crucial for quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of natural products due to its sensitivity, specificity, and reproducibility.[3][4] This application note outlines a proposed HPLC-UV method for the quantification of this compound.

Experimental

2.1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile and water are necessary. Formic acid or phosphoric acid may be used for pH adjustment of the mobile phase.

-

This compound Reference Standard: A well-characterized reference standard of this compound with a known purity is essential for quantification.

-

Sample Preparation: Standard laboratory equipment for sample extraction, such as a sonicator, vortex mixer, and centrifuge, along with syringe filters (e.g., 0.45 µm) are needed.

2.2. Chromatographic Conditions (Proposed)

A generalized set of HPLC conditions, based on methods for related compounds from Psoralea corylifolia, is presented in Table 1. These conditions should be optimized for the specific instrumentation and column used.

Table 1: Proposed HPLC-UV Chromatographic Conditions

| Parameter | Proposed Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (recommended starting point for coumarins). It is highly advisable to use a DAD to determine the wavelength of maximum absorbance (λmax) for this compound. Coumarins typically exhibit UV absorbance between 210 nm and 350 nm.[5][6][7] |

Protocols

3.1. Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2. Sample Preparation (from Psoralea corylifolia seeds)

-

Grinding: Grind the dried seeds of Psoralea corylifolia into a fine powder.

-